4-Bromoindole
Overview
Description
4-Bromoindole is a halogenated derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. The compound has a molecular formula of C8H6BrN and a molecular weight of 196.04 g/mol . It is known for its diverse applications in organic synthesis and medicinal chemistry.
Mechanism of Action
Target of Action
4-Bromoindole, also known as 4-bromo-1H-indole, primarily targets Escherichia coli O157:H7 (EHEC) . EHEC is a gastrointestinal pathogenic bacteria that produces Shiga-like toxins causing bloody diarrhea and hemolytic-uremic syndrome .
Mode of Action
This compound interacts with its target by inhibiting the formation of biofilms, which are communities of microorganisms that can adhere to various surfaces . Specifically, this compound reduces swimming and swarming motility and curli formation, which are important factors for EHEC biofilm formation .
Biochemical Pathways
The biochemical pathways affected by this compound involve the inhibition of biofilm formation. Biofilms are known to decrease drug sensitivity and contribute to bacterial persistence in chronic infections . By inhibiting biofilm formation, this compound disrupts these pathways, potentially making the bacteria more susceptible to treatment .
Pharmacokinetics
It is known that the minimum inhibitory concentrations (mics) of this compound were 100 μg/ml . At 20 μg/mL, it inhibited EHEC biofilm formation by more than 61% without affecting planktonic cell growth . At concentrations greater than their mics, both showed bactericidal activity . Furthermore, plasma protein binding values of this compound is 100% , which may have been responsible for the lower MIC of this compound .
Result of Action
The result of this compound’s action is the significant reduction in biofilm formation by EHEC . This can potentially make the bacteria more susceptible to other treatments and reduce their ability to persist in the host or environment .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, EHEC readily forms biofilms on various biotic and abiotic surfaces, such as on food, host tissues, stainless steel, and various plastics . Therefore, the presence and nature of these surfaces can influence the efficacy of this compound’s action .
Biochemical Analysis
Biochemical Properties
4-Bromoindole may be used to synthesize various compounds such as clavicipitic acid, an ergot alkaloid .
Cellular Effects
This compound has been shown to have inhibitory effects on biofilm formation in Escherichia coli O157:H7, a pathogenic strain . It influences cell function by reducing swimming and swarming motility and curli formation, which are important factors for biofilm formation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. For instance, it has been shown to have bactericidal activity at concentrations greater than its minimum inhibitory concentrations .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been shown to inhibit EHEC biofilm formation by more than 61% without affecting planktonic cell growth at a concentration of 20 µg/mL .
Metabolic Pathways
This compound is involved in various metabolic pathways. Biocatalytic approaches have been developed to convert indole into halogenated and oxygenated derivatives, including this compound .
Transport and Distribution
It is known that halogenation of indole with bromine at positions C-4 or C-5 promotes antimicrobial activity .
Subcellular Localization
It is known that halogenation of indole with bromine at positions C-4 or C-5 promotes antimicrobial activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Bromoindole can be synthesized through various methods. One common approach involves the bromination of indole using bromine or N-bromosuccinimide in the presence of a catalyst . The reaction typically occurs in an organic solvent such as dichloromethane or chloroform at room temperature.
Industrial Production Methods: In industrial settings, this compound is produced using large-scale bromination processes. These methods often employ continuous flow reactors to ensure efficient and consistent production. The use of automated systems helps in maintaining precise reaction conditions and minimizing human error.
Chemical Reactions Analysis
Types of Reactions: 4-Bromoindole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The indole ring can be oxidized to form various derivatives.
Reduction Reactions: The compound can be reduced to form 4-bromoindoline.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydride, potassium tert-butoxide, and palladium catalysts.
Oxidation Reactions: Reagents such as potassium permanganate and chromium trioxide are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride and sodium borohydride are employed.
Major Products Formed:
Substitution Reactions: Products include 4-alkylindoles and 4-arylindoles.
Oxidation Reactions: Products include this compound-3-carboxylic acid.
Reduction Reactions: Products include 4-bromoindoline.
Scientific Research Applications
4-Bromoindole has numerous applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Medicine: this compound derivatives are investigated for their potential as pharmaceutical agents.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
- 5-Bromoindole
- 6-Bromoindole
- 7-Bromoindole
- 5-Fluoroindole
- 5-Iodoindole
Biological Activity
4-Bromoindole is a halogenated derivative of indole that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, antibacterial effects, and other pharmacological activities, supported by recent research findings and case studies.
This compound (C₈H₆BrN) is characterized by the presence of a bromine atom at the fourth position of the indole ring. This substitution significantly influences its chemical reactivity and biological activity. The synthesis of this compound can be achieved through various methods, including electrophilic bromination of indole or through more complex synthetic routes involving intermediates like 4-bromoindoline.
Anticancer Activity
Mechanisms of Action
Research indicates that this compound exhibits notable anticancer activity against various cancer cell lines. Its mechanism involves the induction of apoptosis and inhibition of cell proliferation. For instance, studies have shown that derivatives of this compound can downregulate anti-apoptotic proteins (Bcl-2) while upregulating pro-apoptotic factors (Bax), leading to increased apoptosis in cancer cells such as MCF7 (breast cancer) and HepG2 (liver cancer) .
Case Studies
- MTT Assay Results : In a study evaluating the cytotoxicity of 3-benzylidene-4-bromo isatin derivatives, compound 4g demonstrated an IC50 value of 4.39 µM against K562 leukemia cells and 6.18 µM against HepG2 cells, indicating potent antitumor activity .
- Induction of Apoptosis : Another study highlighted that this compound derivatives induced apoptosis in MCF7 cells by decreasing Bcl-2 levels while increasing Bax and PARP levels, suggesting a targeted approach to cancer therapy .
Antibacterial Activity
This compound has also shown promising antibacterial properties. Research indicates that certain derivatives possess significant activity against Gram-positive and Gram-negative bacteria. The antibacterial efficacy is often attributed to the ability of bromine substitution to enhance membrane permeability or disrupt bacterial cell wall synthesis.
Other Pharmacological Activities
Beyond anticancer and antibacterial effects, this compound exhibits several other pharmacological activities:
- Anticonvulsant Activity : Some studies suggest that derivatives may exhibit anticonvulsant properties, potentially through modulation of neurotransmitter systems.
- Sedative-Hypnotic Effects : There is evidence supporting the sedative effects of certain bromoindole derivatives, which could be beneficial in treating anxiety disorders.
Data Summary
The following table summarizes key findings regarding the biological activities of this compound:
Activity Type | Cell Line/Organism | IC50 (µM) | Mechanism |
---|---|---|---|
Anticancer | K562 | 4.39 | Induction of apoptosis |
Anticancer | HepG2 | 6.18 | Downregulation of Bcl-2 |
Antibacterial | Various | Varies | Disruption of cell wall synthesis |
Anticonvulsant | Animal Models | N/A | Modulation of neurotransmitter systems |
Sedative-Hypnotic | Animal Models | N/A | CNS depression |
Properties
IUPAC Name |
4-bromo-1H-indole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrN/c9-7-2-1-3-8-6(7)4-5-10-8/h1-5,10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRJZJFUBQYULKL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN2)C(=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50350300 | |
Record name | 4-Bromoindole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50350300 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52488-36-5 | |
Record name | 4-Bromoindole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=52488-36-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Bromoindole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50350300 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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